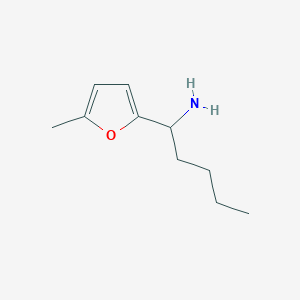

1-(5-Methyl-2-furyl)pentylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)pentan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3 |

InChI Key |

RLDRFNUDZLBVLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 5 Methyl 2 Furyl Pentylamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base. This reactivity is central to numerous organic transformations, enabling the synthesis of a wide array of derivatives.

Alkylation and Acylation Reactions

The primary amine of 1-(5-Methyl-2-furyl)pentylamine is expected to readily undergo N-alkylation and N-acylation.

Alkylation: In an SN2 reaction, the amine acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide to form a new carbon-nitrogen bond. wikipedia.orgucalgary.ca This reaction typically proceeds under mild conditions. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.orgucalgary.ca The resulting secondary amine is often more nucleophilic than the primary amine, leading to subsequent reactions that can yield tertiary amines and even quaternary ammonium salts. ucalgary.cachemguide.co.uklibretexts.org To achieve mono-alkylation, a large excess of the initial amine is often employed. studymind.co.uk

Acylation: The reaction with acyl halides or acid anhydrides is a common method for synthesizing N-substituted amides. savemyexams.comchemistrystudent.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.org This process, known as a nucleophilic addition-elimination reaction, is typically rapid and often exothermic. libretexts.orgyoutube.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. simply.science

| Reaction Type | Reactant | Product Class | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine | Nucleophilic Substitution (SN2) ucalgary.ca |

| Acylation | Acyl Chloride (R'-COCl) | N-Substituted Amide | Nucleophilic Addition-Elimination libretexts.org |

| Acylation | Acid Anhydride ((R'-CO)2O) | N-Substituted Amide | Nucleophilic Addition-Elimination |

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

Amides: Beyond acylation with acyl halides, amides can be formed directly from carboxylic acids. This condensation reaction typically requires activating agents like carbodiimides (e.g., DCC, EDC) to convert the hydroxyl group of the carboxylic acid into a better leaving group, or the use of borate esters. acs.orgchemistrysteps.com Alternatively, the reaction can proceed under high-temperature hydrothermal conditions without a catalyst. researchgate.net

Ureas: The primary amine is also a suitable nucleophile for reaction with isocyanates to form substituted ureas. wikipedia.orgorganic-chemistry.org This reaction involves the addition of the amine to the carbon-nitrogen double bond of the isocyanate. nih.gov Alternative, safer methods avoid toxic isocyanates by using reagents like carbonyldiimidazole or by generating isocyanates in situ from carbamic acids derived from the amine and carbon dioxide. organic-chemistry.orgnih.govacs.org

Reactivity as a Nucleophile in Organic Transformations

The nucleophilic character of the primary amine in this compound allows it to participate in a variety of fundamental organic reactions. libretexts.orgsavemyexams.com

Nucleophilic Addition to Carbonyls: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. libretexts.orgopenstax.orgchemistrysteps.comlibretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. openstax.orgunizin.org

Nucleophilic Substitution: As discussed in the context of alkylation, the amine readily participates in nucleophilic substitution reactions with alkyl halides. studymind.co.ukdocbrown.infofishersci.co.uk The rate of reaction is influenced by the nature of the halide, with reactivity increasing from chlorides to bromides to iodides. fishersci.co.uk

Michael Addition: The amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the Michael reaction. This forms a new carbon-nitrogen bond at the β-carbon of the unsaturated system.

Transformations of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system susceptible to both reduction (hydrogenation) and oxidation.

Hydrogenation and Dehydrogenation Studies of the Furan Ring

Hydrogenation: The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran derivative. This transformation is typically achieved through catalytic hydrogenation using various transition metal catalysts. Homogeneous catalyst systems, such as those based on rhodium and ruthenium, have been developed for the asymmetric hydrogenation of 2,5-disubstituted furans, yielding chiral tetrahydrofuran products. acs.orgnih.govresearchgate.net

| Furan Substrate | Catalyst System | Product | Key Finding |

|---|---|---|---|

| 2,5-Disubstituted Furans | Cationic Rhodium complexes with diphospholane ligands | Chiral 2,5-disubstituted tetrahydrofurans | Achieved enantioselectivities up to 72% ee. acs.org |

| 2,5-Disubstituted Furans | Chiral Ruthenium catalyst with N-heterocyclic carbene ligands | Enantioenriched disubstituted tetrahydrofurans | Successful enantioselective hydrogenation. nih.gov |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Ru/Co3O4 | 2,5-Bis-(hydroxymethyl)furan (BHMF) | Catalytic transfer hydrogenation using isopropanol as H2 source. mdpi.com |

| 2,5-Diformylfuran Dioxime | Rh/HZSM-5 | 2,5-Bis(aminomethyl)furan (B21128) | High selectivity (94.1% yield) due to enhanced dehydration-hydrogenation sequence. rsc.org |

Dehydrogenation: The reverse reaction, the dehydrogenation of a substituted tetrahydrofuran to a furan, is also possible. This process can be achieved using a palladium on carbon catalyst at elevated temperatures (200-450°C). google.com Studies on the dehydra-decyclization of tetrahydrofurans over metal oxides like zirconia have also been conducted, which can lead to ring-opening to form dienes. rsc.org

Oxidative Transformations of Furan Derivatives

The electron-rich furan ring is sensitive to various oxidizing agents, which can lead to a range of products through ring-opening or rearrangement reactions. organicreactions.org

Atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals can lead to ring-opening, forming unsaturated 1,4-dicarbonyl compounds. acs.org The oxidation of 2,5-disubstituted furans can be synthetically useful; for instance, treatment with reagents like N-Bromosuccinimide (NBS) followed by sodium chlorite can convert 2-substituted furans into 4-oxo-2-alkenoic acids. acs.org Catalytic oxidation using systems like Mn(III)/Co(II) under an oxygen atmosphere can also induce oxidative ring-opening to produce 1,4-dicarbonyl compounds. rsc.org In some cases, epoxidation of the furan ring occurs, followed by a ring-opening rearrangement. For example, the oxidation of 2,5-dimethylfuran can lead to hex-3-ene-2,5-dione. researchgate.net Acid-catalyzed conditions in aqueous solutions can also promote the ring opening of furans. researchgate.net

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The reactivity of the ring is significantly influenced by the substituents attached to it. In furan, the positions adjacent to the oxygen atom (C2 and C5, the α-positions) are the most reactive sites for electrophilic attack. This preference is due to the ability of the oxygen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) more effectively when the attack occurs at these positions, allowing for resonance structures where the positive charge is delocalized onto the oxygen. quora.com

In the case of this compound, both α-positions are occupied by alkyl groups (a methyl group at C5 and a pentylamine group at C2). Both of these alkyl substituents are electron-donating groups, which further activate the furan ring towards electrophilic attack compared to unsubstituted furan. However, since the primary sites of substitution are blocked, electrophilic attack is forced to occur at the less reactive β-positions (C3 or C4). The substitution pattern will be directed by the combined electronic and steric effects of the two existing alkyl groups.

Common electrophilic aromatic substitution reactions that could be applied to the furan ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions must be carefully controlled, as the high reactivity of the furan ring can also make it prone to acid-catalyzed polymerization and degradation.

| Reaction | Typical Reagents | Expected Product Position |

|---|---|---|

| Nitration | Nitric acid (HNO₃) in acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). semanticscholar.org | 3-Nitro or 4-Nitro derivative |

| Halogenation | Bromine (Br₂) in dioxane or N-Bromosuccinimide (NBS). | 3-Bromo or 4-Bromo derivative |

| Sulfonation | Sulfur trioxide (SO₃) in pyridine. | Furan-3-sulfonic acid or Furan-4-sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) or acid anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). masterorganicchemistry.comorganic-chemistry.orgwikipedia.org | 3-Acyl or 4-Acyl derivative |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ijpcbs.comnrochemistry.comjk-sci.com | 3-Formyl or 4-Formyl derivative |

Side Reactions and Product Selectivity Challenges in Furan-Amine Synthesis

The synthesis of primary amines from furan-based compounds, such as this compound, presents significant challenges in achieving high product selectivity due to a variety of competing side reactions. quora.comijpcbs.com These challenges often arise from the high reactivity of the furan ring and the intermediates formed during the synthesis, particularly in processes like reductive amination of furan-based aldehydes or ketones.

Key challenges include:

Formation of Secondary and Tertiary Amines: A primary challenge in the synthesis of primary amines is overalkylation. The desired primary amine product is nucleophilic and can react with the starting carbonyl compound to form an imine, which is then reduced to a secondary amine. This secondary amine can react again to form a tertiary amine. quora.com Controlling the reaction stoichiometry and conditions is crucial to minimize these by-products.

Direct Hydrogenation of Carbonyl Precursors: In reductive amination pathways that start from a furan-based aldehyde or ketone, the carbonyl group can be directly hydrogenated to an alcohol. This reaction competes with the desired amination pathway and is a common side reaction that reduces the efficiency of amine production. quora.com The choice of catalyst and reaction conditions plays a critical role in favoring the hydrogenation of the imine intermediate over the initial carbonyl group.

By-products from Reactive Intermediates: The synthesis of furan-amines often proceeds through reactive intermediates like imines. These intermediates can participate in undesired side reactions, leading to the formation of complex by-products and resulting in poor carbon balances. semanticscholar.org For instance, furfural (B47365) has been shown to react with ammonia to produce reactive primary imines that can form large side products. semanticscholar.org

| Side Reaction | Description | Conditions Favoring Side Reaction |

|---|---|---|

| Overalkylation | The primary amine product reacts further with the carbonyl precursor to form secondary and tertiary amines. quora.com | High temperature, excess carbonyl precursor, non-selective catalysts. |

| Polymerization | Furan ring and intermediates undergo acid-catalyzed polymerization to form insoluble humins. quora.comijpcbs.com | Acidic conditions, high reaction temperatures. |

| Direct Hydrogenation | The initial carbonyl group is reduced to an alcohol instead of forming an imine. quora.com | Catalytic systems that favor C=O hydrogenation over C=N hydrogenation. |

| Ring Hydrogenation | The aromatic furan ring is partially or fully saturated during the reduction step. | Harsh hydrogenation conditions (high pressure, high temperature, highly active catalysts). |

Achieving a highly selective synthesis of furan-amines like this compound requires careful optimization of the catalyst system and reaction parameters to suppress these competing pathways. quora.com

Derivatization and Structure Reactivity Relationship Studies for Furan Pentylamine Scaffolds

Synthesis of Analogues Modified at the Pentyl Chain

The synthesis of 1-(5-methyl-2-furyl)pentylamine and its analogues with modifications on the pentyl chain can be strategically achieved through reductive amination of 5-methyl-2-furaldehyde. This versatile reaction involves the condensation of the aldehyde with a primary amine, in this case, pentylamine or its derivatives, to form an intermediate imine, which is subsequently reduced to the target amine.

A general synthetic approach would involve the reaction of 5-methyl-2-furaldehyde with a variety of substituted pentylamines in the presence of a suitable reducing agent. Catalytic hydrogenation using catalysts such as nickel, palladium, or ruthenium on various supports is a common and efficient method for this transformation. For instance, studies on the reductive amination of other furanic aldehydes have successfully employed catalysts like Ni-AlOx and Ru/C to achieve high yields of the corresponding N-substituted furfurylamines. researchgate.netnih.gov

The modification of the pentyl chain can be systematically explored by utilizing different isomers of pentylamine (e.g., 2-pentylamine, 3-pentylamine) or by introducing various substituents at different positions along the pentyl chain. This allows for a systematic investigation of how steric and electronic properties of the pentyl group influence the reactivity and properties of the resulting molecule.

Table 1: Potential Analogues of this compound via Reductive Amination

| 5-Methyl-2-furaldehyde | Amine Reactant | Resulting Analogue |

| Pentan-1-amine | This compound | |

| Pentan-2-amine | 1-(5-Methyl-2-furyl)-N-(pentan-2-yl)methanamine | |

| 3-Methylbutan-1-amine | N-(3-Methylbutyl)-1-(5-methyl-2-furyl)methanamine | |

| 2-Methoxypentan-1-amine | N-(2-Methoxypentyl)-1-(5-methyl-2-furyl)methanamine |

This table presents hypothetical analogues based on established reductive amination methodologies.

Furan (B31954) Ring Modifications and Substituent Effects

Studies on related furan derivatives have shown that electron-donating groups enhance the reactivity of the furan ring in electrophilic aromatic substitution reactions, while electron-withdrawing groups have the opposite effect. For instance, the presence of a methyl group can direct electrophilic attack to specific positions on the furan ring.

Furthermore, the furan ring itself can undergo a variety of transformations. Oxidation of the furan ring can lead to ring-opened products, such as enediones, or under certain conditions, to the formation of epoxides. mdpi.com The susceptibility of the furan ring to oxidation is dependent on the substituents present. More substituted furans tend to favor epoxide formation. mdpi.com These reactions highlight the potential for further derivatization of the this compound scaffold by directly modifying the furan moiety.

Investigation of the this compound Scaffold in Advanced Organic Synthesis

The this compound scaffold represents a versatile building block in advanced organic synthesis. The furan moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures. The amine functionality, on the other hand, allows for a wide range of transformations, including acylation, alkylation, and the formation of amides and sulfonamides, providing access to a diverse library of compounds.

While specific applications of this compound as a scaffold are not extensively documented, the broader class of furan-based amines has been utilized in the synthesis of biologically active molecules and functional materials. For example, furan derivatives are key intermediates in the synthesis of pharmaceuticals like ranitidine. researchgate.net The ability to readily modify both the furan ring and the pentylamine side chain makes this scaffold an attractive starting point for the development of new chemical entities with tailored properties.

The catalytic applications of systems derived from this scaffold are also an area of interest. The nitrogen atom of the pentylamine can act as a ligand for metal catalysts, and the furan ring can be engineered to participate in catalytic cycles. The development of chiral catalysts based on this scaffold could open up avenues for asymmetric synthesis.

Computational and Spectroscopic Approaches in Structure-Reactivity Correlations

Computational and spectroscopic techniques are invaluable tools for understanding the structure-reactivity relationships of this compound and its derivatives.

Computational Approaches: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution of the molecule. These calculations can help predict the reactivity of different sites within the molecule, such as the susceptibility of the furan ring to electrophilic attack or the nucleophilicity of the amine. For instance, computational studies on similar furan derivatives have been used to analyze conformational preferences and electronic properties, which are crucial for understanding their biological activity and reactivity.

Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of this compound and its analogues.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the furan ring, the methyl group, the methylene (B1212753) group adjacent to the nitrogen, and the protons of the pentyl chain. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the molecule. For a related compound, (5-methyl-2-furyl)methanol, the furan protons appear around 6.1 and 5.9 ppm, the methyl protons around 2.3 ppm, and the methylene protons adjacent to the oxygen around 4.5 ppm. Similar regions would be expected for the target amine, with shifts influenced by the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the furan carbons would be indicative of the substitution pattern and electronic environment.

Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H bond (for a primary amine), C-H bonds, and the C-O-C stretching of the furan ring.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. For instance, the mass spectrum of 1-(5-methyl-2-furanyl)-1-propanone, a related ketone, shows a prominent molecular ion peak.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for furan protons (~6.0-6.2 ppm), methyl protons (~2.3 ppm), CH₂-N protons, and pentyl chain protons. |

| ¹³C NMR | Resonances for furan carbons, methyl carbon, and carbons of the pentyl chain. |

| IR Spectroscopy | N-H stretching vibrations (~3300-3500 cm⁻¹), C-H stretching vibrations (~2850-3000 cm⁻¹), C-O-C stretching of furan. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₇NO. |

This table presents predicted data based on the analysis of structurally similar compounds.

By combining these computational and spectroscopic methods, a comprehensive understanding of the structure-reactivity profile of the this compound scaffold and its derivatives can be achieved, guiding the design of new molecules with desired properties for various applications in synthesis and materials science.

Spectroscopic and Advanced Structural Characterization of 1 5 Methyl 2 Furyl Pentylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of 1-(5-Methyl-2-furyl)pentylamine, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.

Theoretical calculations using methods like the Gauge-Invariant Atomic Orbital (GIAO) method can predict chemical shifts, aiding in the interpretation of experimental spectra. globalresearchonline.net For furan (B31954) derivatives, the presence of a methyl group, as in 2-methylfuran (B129897) and 2,5-dimethylfuran, influences the shielding of the furan ring protons. globalresearchonline.net The methyl group at the C5 position in this compound is expected to cause a high shielding effect on the nearby protons. globalresearchonline.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (on furan) | ~2.3 | Singlet |

| Furan ring protons | ~5.9-6.2 | Doublets |

| -CH(NH₂) | ~3.5-4.0 | Triplet or Multiplet |

| -CH₂- (pentyl chain) | ~1.3-1.7 | Multiplets |

| -CH₃ (pentyl chain) | ~0.9 | Triplet |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

This table is predictive and based on data from similar compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₁₀H₁₇NO.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For furan derivatives, characteristic fragmentation often involves the furan ring. For example, the mass spectrum of 2-furfurylamine (C₅H₇NO) shows a prominent molecular ion peak. nist.gov Similarly, the mass spectrum of (5-methyl-2-furyl)methanol reveals a molecular ion at m/z 112, with significant fragments at m/z 95 and 97. chemicalbook.com In the case of this compound, fragmentation would likely involve cleavage of the pentylamine side chain and fragmentation of the furan ring. High-resolution mass spectrometry (HRMS) is often used to confirm the exact mass and elemental formula of the compound and its fragments. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and C-O bonds, as well as vibrations from the furan ring.

The presence of the primary amine group (-NH₂) would be indicated by two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the furan ring would appear around 2850-3000 cm⁻¹ and 3100-3200 cm⁻¹, respectively. The C-O-C stretching of the furan ring typically appears in the 1000-1300 cm⁻¹ region. researchgate.net

Theoretical studies on furan and its derivatives have shown that ring C-C symmetric and asymmetric stretching vibrations occur between 1033 and 1414 cm⁻¹. globalresearchonline.net The spectrum of a related compound, (5-methyl-2-furyl)methanol, shows characteristic peaks that can be used for comparison. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H stretch (aromatic/furan) | 3100-3200 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=C stretch (furan ring) | ~1500-1600 | Medium to Strong |

| C-N stretch | 1000-1250 | Medium |

| C-O-C stretch (furan ring) | 1000-1300 | Strong |

This table is predictive and based on general IR data and data from similar furan compounds.

X-ray Crystallography for Solid-State Molecular Conformation Analysis (for related compounds)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no specific X-ray crystal structure for this compound was found in the search results, analysis of related furan-containing compounds can offer insights into its likely solid-state conformation.

For instance, the crystal structure of N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine reveals a "zigzag" or trans conformation about the imine bond. researchgate.net Another example, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, shows that the furan ring is nearly co-planar with the methanimine (B1209239) groups. nih.gov These studies indicate that the furan ring can adopt various orientations depending on the substituents and intermolecular interactions, such as hydrogen bonding. nih.gov The determination of crystal structures for related amines and furan derivatives is a common practice to understand their molecular geometry and packing in the solid state. acs.orgmdpi.com

Advanced Spectroscopic Techniques for Isomeric and Stereochemical Analysis

For molecules with stereocenters, like this compound which has a chiral center at the carbon atom attached to both the furan ring and the pentyl chain, advanced spectroscopic techniques are necessary to analyze its stereochemistry.

Chiral chromatography, coupled with spectroscopic detectors, can be used to separate and identify the different enantiomers. The Diels-Alder reaction, a common reaction for furan derivatives, can produce endo and exo diastereomers, and the ratio of these isomers can be influenced by various factors. rsc.org While not directly applicable to this compound itself, this highlights the importance of stereochemical analysis in furan chemistry.

Furthermore, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could provide information about the absolute configuration of the chiral center. These methods measure the differential absorption of left and right circularly polarized light and are sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Computational and Theoretical Investigations of 1 5 Methyl 2 Furyl Pentylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(5-Methyl-2-furyl)pentylamine. These calculations, typically employing Density Functional Theory (DFT), offer a detailed description of the molecule's electronic landscape and its implications for chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the furan (B31954) ring and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carbon skeleton. The energy of these orbitals and their gap can be calculated to predict how the molecule will interact with other chemical species. pku.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 2.10 |

| HOMO-LUMO Gap | 10.60 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) denote electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, making these the most likely sites for interaction with electrophiles. The hydrogen atoms of the amine group and the alkyl chain would exhibit positive potential.

Mulliken atomic charge analysis is a method used to assign partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. researchgate.net This analysis is derived from the quantum chemical wavefunction and helps in understanding the electrostatic interactions and reactivity of the molecule. researchgate.net

In this compound, the Mulliken charge distribution would likely show that the oxygen and nitrogen atoms carry significant negative charges, while the carbon atoms bonded to them, as well as the hydrogen atoms of the amine group, would have positive charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and other reagents.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (in furan) | -0.55 |

| N (in amine) | -0.85 |

| C (alpha to N) | 0.20 |

| C (in furan, adjacent to O) | 0.40 |

Note: The values in this table are illustrative and based on general principles of electronegativity and inductive effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This approach can provide detailed insights into the kinetics and thermodynamics of a reaction that would be difficult to obtain through experimental methods alone. For instance, modeling the reaction of this compound with an electrophile would allow for the precise characterization of the transition state structure leading to the product.

Conformational Analysis and Stereochemical Prediction

Due to the presence of a chiral center at the carbon atom bearing the amine group and the flexibility of the pentyl chain, this compound can exist in various conformations and as a pair of enantiomers. Conformational analysis through computational methods can identify the most stable conformations (lowest energy) of the molecule. This is achieved by systematically rotating the single bonds and calculating the energy of each resulting geometry. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and biological activity. Furthermore, computational models can be used to predict the stereochemical outcome of reactions that produce or involve this chiral amine.

Ligand-Interaction Modeling in Chemical Systems

In the context of coordination chemistry or materials science, this compound can act as a ligand, coordinating to metal centers through its nitrogen and/or oxygen atoms. Ligand-interaction modeling uses computational techniques to study the binding of this molecule to other chemical species. These models can predict the geometry of the resulting complex, the strength of the interaction, and the electronic effects of the ligand on the central atom or molecule. Such studies are crucial for designing new catalysts, sensors, or functional materials where the specific binding characteristics of this compound are harnessed.

Applications and Advanced Utility in Organic Synthesis

1-(5-Methyl-2-furyl)pentylamine as a Building Block in Complex Molecule Synthesis

Theoretically, this compound possesses structural features that would make it a valuable building block in the synthesis of more complex molecular architectures. The primary amine group serves as a versatile nucleophile and a handle for introducing nitrogen-containing functionalities. It can readily participate in reactions such as amidation, reductive amination, and the formation of imines and enamines.

The furan (B31954) ring, a bio-isostere for benzene, offers a rigid, aromatic scaffold. The methyl group at the 5-position can influence the electronic properties and steric environment of the furan ring, potentially directing reactions at other positions. The furan moiety itself can undergo a variety of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, providing pathways to diverse molecular frameworks. However, specific examples of this compound being used in the total synthesis of natural products or complex pharmaceuticals have not been reported in the peer-reviewed literature.

Role in the Synthesis of Advanced Intermediates for Specialty Chemicals

Advanced intermediates are crucial in the manufacturing of specialty chemicals such as pharmaceuticals, agrochemicals, and materials with specific functions. Furan-containing compounds are known precursors for a variety of valuable chemicals. The combination of the furan ring and the pentylamine side chain in this compound could theoretically be leveraged to create intermediates with tailored properties.

For instance, the amine functionality could be functionalized to introduce long alkyl chains, polyether units, or other groups to create surfactants or corrosion inhibitors. The furan ring could be oxidized to yield dicarboxylic acids or their derivatives, which are important monomers for polyesters and polyamides. Despite this potential, there is no specific documentation of this compound being utilized as an advanced intermediate in the production of any specific specialty chemical.

Catalyst Ligand Development Utilizing Furan-Amine Scaffolds

The development of novel ligands is a cornerstone of modern catalysis. Furan-amine scaffolds are of interest in this field due to the presence of both a soft π-system (the furan ring) and a hard nitrogen donor (the amine group), which can coordinate to a variety of metal centers. Chiral amines derived from furan are potential candidates for ligands in asymmetric catalysis.

Theoretically, the nitrogen atom of this compound could coordinate to transition metals like palladium, rhodium, or ruthenium, while the furan ring could provide secondary interactions or be further functionalized to create bidentate or pincer-type ligands. These types of ligands are instrumental in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. While the general utility of furan-based amines in catalysis is acknowledged, there are no published studies describing the synthesis or application of ligands derived specifically from this compound.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes for Furan-Amines

The chemical industry's shift towards greener and more sustainable practices has spurred research into the use of renewable resources for the synthesis of valuable chemicals. Furan (B31954) derivatives, often derived from biomass, are at the forefront of this movement. A significant future trend is the development of synthetic routes to furan-amines that minimize environmental impact and maximize resource efficiency.

One promising avenue is the utilization of chitin, the second most abundant biomass on Earth, as a starting material. rsc.org Chitin can be hydrolyzed to N-acetylglucosamine (GlcNAc), which can then be dehydrated to produce 3-acetamido-5-acetylfuran (3A5AF), a nitrogen-containing furan derivative with significant potential for producing various high-value nitrogen-containing chemicals. rsc.org This approach offers a distinct advantage over traditional petrochemical-based syntheses by achieving high selectivity for the target molecule while adhering to the principles of green chemistry. rsc.org A key research focus is the development of integrated one-pot reaction processes that couple chitin hydrolysis with GlcNAc dehydration to enable economically viable and efficient production under mild conditions. rsc.org

The direct amination of bio-based furanyl derivatives is another critical area of research. Renewable biomass resources contain abundant C–O and C═O bonds, which can be catalytically converted to primary amines. acs.org Important platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be directly or indirectly used to synthesize furfurylamine and 2,5-bis(aminomethyl)furan (B21128). acs.org Overcoming challenges such as side reactions, including the coupling of primary amine groups and the hydrogenation of the furan ring, requires the development of highly selective and efficient catalysts. acs.org

Biocatalysis also presents a sustainable pathway to furan-amines. Amine transaminases (ATAs) have been identified that can catalyze the reductive amination of 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF), both of which can be produced from renewable resources. mdpi.com Immobilization of these enzymes allows for their efficient reuse in multiple reaction cycles, enhancing the sustainability of the process. mdpi.com

The following table summarizes different sustainable approaches for the synthesis of furan-amines:

| Starting Material | Key Intermediate(s) | Target Furan-Amine Derivative(s) | Key Research Goal |

| Chitin | N-acetylglucosamine (GlcNAc) | 3-acetamido-5-acetylfuran (3A5AF) | Integrated one-pot hydrolysis and dehydration |

| Furfural, 5-Hydroxymethylfurfural (HMF) | - | Furfurylamine, 2,5-bis(aminomethyl)furan | Development of highly selective heterogeneous catalysts |

| 5-Hydroxymethylfurfural (HMF), 2,5-Diformylfuran (DFF) | - | 5-(hydroxymethyl)furfurylamine (HMFA), 2,5-di(aminomethyl)furan (DAF) | Immobilization of amine transaminases for reuse |

Catalyst Design for Enhanced Selectivity and Efficiency

The selective synthesis of furan-amines from biomass-derived platform molecules often faces challenges due to competing side reactions like hydrogenation, polymerization, and cyclization. mdpi.com Therefore, the rational design of catalysts with specific structures and functions is crucial for achieving high yields of the desired amine products. mdpi.com

Heterogeneous catalysts have received significant attention due to their ease of separation and recyclability. Recent advances have focused on the use of various metals, supports, and promoters to tune the catalytic performance. For instance, a bifunctional CuNiAlOₓ catalyst was developed for the one-pot transformation of 5-(hydroxymethyl)furfural (5-HMF) into 2,5-bis(aminomethyl)furan (BAF), achieving a high yield of 85.9%. rsc.orgresearchgate.net The reductive amination of aldehydes and ketones is a key strategy, involving the condensation with an amine source to form an imine intermediate, followed by hydrogenation. mdpi.com

Non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, are being explored as cost-effective alternatives to precious metal catalysts. frontiersin.org While they can reduce catalyst costs, issues like metal leaching need to be addressed. frontiersin.org For example, Co nanoparticles embedded in a nitrogen-doped carbon matrix have shown a high furfurylamine yield of 99% under optimized conditions. mdpi.com

The choice of support material also plays a critical role. For instance, in the reductive amination of HMF, the presence of Pd (111) crystal planes in a Pd/Al₂O₃ catalyst was found to promote the hydrogenation of the furan ring, a potential side reaction. mdpi.com Conversely, carbon-supported palladium (Pd/C) catalysts have demonstrated high efficiency and stability in the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-methyl-2-furancarboxylic acid (MFA) at ambient temperature, with the strong adsorption of HMFA on the carbon support via π–π interactions being a key factor. rsc.org

The table below highlights some recent examples of catalyst systems for furan-amine synthesis:

| Catalyst | Reactant(s) | Product(s) | Key Features |

| Cu₄Ni₁Al₄Oₓ | 5-(hydroxymethyl)furfural (5-HMF), NH₃ | 2,5-bis(aminomethyl)furan (BAF) | Bifunctional catalyst, high yield (85.9%) rsc.orgresearchgate.net |

| Co/NC-700 | Furfural, NH₃, H₂ | Furfurylamine (FAM) | Non-noble metal catalyst, high yield (99%) mdpi.com |

| Ru/Al₂O₃ | Furoin, NH₃/H₂ | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | Recyclable catalyst, 47% yield rsc.org |

| Pd/C | 5-hydroxymethyl-2-furancarboxylic acid (HMFA), H₂ | 5-methyl-2-furancarboxylic acid (MFA) | High efficiency at ambient temperature, 94.5% yield rsc.org |

Exploration of Novel Reactivity Patterns for Furan-Amine Derivatives

Beyond their synthesis, a significant area of future research lies in exploring the novel reactivity patterns of furan-amine derivatives to construct more complex and valuable molecules. The furan ring, being an aromatic heterocycle, can undergo various transformations, and the presence of an amine functionality introduces additional reaction pathways.

One area of interest is the use of furan-amines in cycloaddition reactions. For example, 5-methyl-3-amino substituted furans have been investigated for their reactivity in Diels-Alder reactions as a method for preparing substituted anilines.

The synthesis of hybrid molecules by combining furan-amine moieties with other pharmacophoric fragments is another emerging trend. mdpi.com This approach, known as molecular hybridization, aims to create new compounds with enhanced biological activity or altered selectivity profiles. For instance, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized, demonstrating the potential to create complex heterocyclic systems. mdpi.com

The great reactivity of furans can also lead to the formation of by-products, making it crucial to properly tune the reaction conditions and catalyst properties to achieve the desired transformations. mdpi.comresearchgate.net Understanding and controlling these reactivity patterns will be key to unlocking the full synthetic potential of furan-amine derivatives.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and automation. nih.govresearchgate.net The application of flow chemistry to the synthesis of furan-amines and their derivatives is a major emerging trend.

Flow reactors provide excellent heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. researchgate.netamt.uk This enhanced control over reaction parameters can lead to higher yields, cleaner products, and the suppression of side reactions. researchgate.netnih.gov Furthermore, flow systems allow for the in-situ generation and immediate consumption of hazardous or unstable reagents, significantly improving the safety of the process. nih.gov

A notable example is the development of a safe and robust continuous flow platform for the synthesis of nitrofuran pharmaceuticals. researchgate.netnih.govresearchgate.net This system features the in-situ generation of acetyl nitrate for the nitration of furfural, a key step in the production of several antimicrobial drugs. researchgate.netnih.govresearchgate.net The high level of integration and automation enables remote operation and high reproducibility, with key intermediates and final products obtained in excellent yields within minutes. researchgate.netnih.govresearchgate.net

The integration of flow chemistry with automated synthesis platforms is another key direction. These systems can be programmed to perform multi-step syntheses, reaction optimization, and real-time analysis, accelerating the discovery and development of new furan-amine derivatives. The ability to couple individual reaction steps without the need for isolation and purification of intermediates is a significant advantage of flow chemistry. nih.gov

The following table illustrates the benefits of flow chemistry in the synthesis of furan derivatives:

| Feature | Benefit in Furan-Amine Synthesis | Example Application |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, higher yields, fewer by-products researchgate.netamt.uk | Nitration of furfural researchgate.netnih.govresearchgate.net |

| In-situ Reagent Generation | Safe handling of hazardous or unstable reagents nih.gov | In-situ generation of acetyl nitrate researchgate.netnih.govresearchgate.net |

| Automation and Integration | High reproducibility, remote operation, multi-step synthesis nih.gov | Automated synthesis of nitrofuran pharmaceuticals researchgate.netnih.govresearchgate.net |

| Scalability | Facile transition from laboratory to production scale | Synthesis of pharmaceutical intermediates nih.gov |

Advanced Characterization Methodologies for Complex Furan Structures

As the synthesis of increasingly complex furan-amine derivatives progresses, the need for advanced and unambiguous characterization methodologies becomes paramount. A combination of spectroscopic and computational techniques is essential for elucidating the precise structure, stereochemistry, and conformation of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of furan derivatives. 1H and 13C NMR provide detailed information about the molecular framework. mdpi.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are crucial for assigning complex spectra and establishing connectivity between atoms. researchgate.net Deuterium (2H) NMR can be employed for isotopic labeling studies to track reaction mechanisms. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. mdpi.comresearchgate.net These techniques have been used to study the interactions between furan and other molecules, such as water, in complexes. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of furan-amine derivatives, aiding in their identification. mdpi.com

In addition to experimental techniques, computational methods, such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory, are increasingly being used to predict the stable geometries and spectroscopic properties of furan complexes. nih.gov These calculations can provide insights into intermolecular interactions and help in the interpretation of experimental data. nih.gov

The table below lists key characterization techniques and their applications for furan structures:

| Technique | Application | Information Obtained |

| 1H and 13C NMR | Structural elucidation of furan derivatives mdpi.com | Chemical environment of protons and carbons, molecular framework |

| 2D NMR (COSY, HMQC, HMBC) | Assignment of complex spectra researchgate.net | Connectivity between atoms |

| FTIR and Raman Spectroscopy | Identification of functional groups and intermolecular interactions mdpi.comresearchgate.netnih.gov | Vibrational modes of the molecule |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns mdpi.com | Molecular formula and structural fragments |

| Computational Methods (DFT, MP2) | Prediction of stable geometries and spectroscopic properties nih.gov | Intermolecular interactions, theoretical spectra |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.